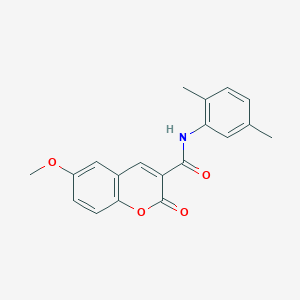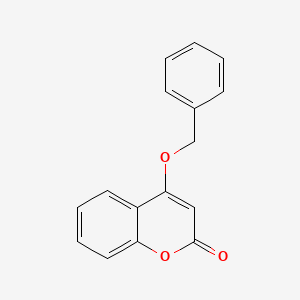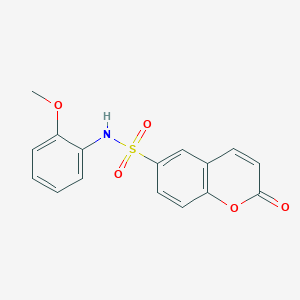
N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide, also known as BPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. BPB is a benzamide derivative that has been found to exhibit anti-inflammatory, anti-cancer, and antiviral properties.
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide is not fully understood, but it has been suggested that N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide exerts its biological activities through multiple pathways. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide has been shown to induce apoptosis, or programmed cell death, by activating the caspase pathway (Zhang et al., 2015). In addition, N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival (Wang et al., 2016). In the case of anti-inflammatory activity, N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide has been shown to inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, leading to the suppression of NF-κB-mediated inflammatory responses (Li et al., 2016).
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide has been found to have various biochemical and physiological effects. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide has been shown to induce cell cycle arrest and inhibit cell migration and invasion (Zhang et al., 2015). In addition, N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide has been found to reduce the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a key role in cancer cell invasion and metastasis (Wang et al., 2016). In the case of anti-inflammatory activity, N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the expression of COX-2, an enzyme involved in the production of prostaglandins (Li et al., 2016).
実験室実験の利点と制限
N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, and its biological activities can be easily tested in vitro and in vivo. In addition, N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide has been found to have low toxicity in animal models, making it a safe compound for use in research studies (Zhang et al., 2015). However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide is its poor solubility in water, which can make it difficult to administer in vivo (Wang et al., 2016).
将来の方向性
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide. One area of research is the development of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide as a therapeutic agent for the treatment of cancer, inflammation, and viral infections. In addition, further studies are needed to elucidate the exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide and its downstream signaling pathways.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide, or N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide, is a synthetic compound that has shown potential in various fields of research due to its diverse range of biological activities. N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide has been found to exhibit anti-inflammatory, anti-cancer, and antiviral properties, and its mechanism of action involves multiple pathways. N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide has several advantages as a research tool, but its poor solubility in water is a limitation. Future research on N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide should focus on the development of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide derivatives with improved solubility and bioavailability, as well as the investigation of its potential therapeutic applications.
合成法
N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide can be synthesized through a multi-step process involving the reaction of 2-phenoxybenzoic acid with thionyl chloride to form 2-phenoxybenzoyl chloride. This intermediate is then reacted with 1,3-benzodioxole-5-methanol in the presence of a base to form N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide (Wang et al., 2016).
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide has been found to have potential applications in various fields of research due to its diverse range of biological activities. In the field of cancer research, N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells (Zhang et al., 2015). N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide has also been found to exhibit anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response (Li et al., 2016). In addition, N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide has been shown to have antiviral properties by inhibiting the replication of the hepatitis B virus (HBV) (Zhang et al., 2018).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c23-21(22-13-15-10-11-19-20(12-15)25-14-24-19)17-8-4-5-9-18(17)26-16-6-2-1-3-7-16/h1-12H,13-14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVALFZVOWRDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5694673.png)
![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5694680.png)
![5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B5694693.png)
![N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5694699.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5694708.png)




![3-{[(3-acetylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5694767.png)

![N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide](/img/structure/B5694772.png)